N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a coumarin (2-oxo-2H-chromene) core with a pyrazole-furan methylcarboxamide moiety. Its structure features a coumarin-carboxamide group linked to a 1-methylpyrazole ring substituted at the 5-position with a furan-2-yl group. This design merges the pharmacophoric features of coumarins (known for antimicrobial, antioxidant, and anticancer properties) with pyrazole and furan heterocycles, which are associated with diverse bioactivities.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-22-15(17-7-4-8-25-17)10-13(21-22)11-20-18(23)14-9-12-5-2-3-6-16(12)26-19(14)24/h2-10H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZTZHQFSHQYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The furan and pyrazole intermediates are synthesized from furfural and hydrazine, respectively. These intermediates are then coupled with 2-oxo-2H-chromene derivatives under specific conditions to yield the target compound.
Synthetic Route Overview
- Furan Synthesis : Reaction of furfural with acidic reagents.
- Pyrazole Synthesis : Reaction of hydrazine with diketones under reflux.
- Coupling Reaction : Combination of furan and pyrazole intermediates with 2-carboxamide derivatives in the presence of bases like triethylamine.
Antimicrobial Activity
Recent studies have shown that derivatives of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene exhibit significant antimicrobial properties. For instance, in vitro evaluations demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies indicate that pyrazole derivatives can inhibit the growth of several cancer cell lines, including lung, colorectal, and breast cancer cells (e.g., MDA-MB-231). The mechanism often involves the inhibition of key targets such as topoisomerase II and EGFR .
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 163.3 |
| Liver Cancer | HepG2 | 170 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. The stabilization percentage of human red blood cell membranes was recorded between 86.70% to 99.25%, indicating significant protective effects against hemolysis .
The biological activity of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The furan and pyrazole rings interact with enzymes, potentially inhibiting their activity.
- Protein Binding : The benzamide moiety may facilitate binding to proteins, affecting their function.
Case Studies
Several case studies highlight the efficacy of this compound in various biological applications:
- Antimicrobial Efficacy : A study demonstrated that compounds derived from this structure exhibited broad-spectrum antimicrobial activity, outperforming traditional antibiotics in some cases .
- Cancer Cell Inhibition : Another investigation showed that specific derivatives significantly inhibited cell proliferation in breast cancer models through targeted molecular interactions .
- Inflammation Reduction : Research indicated that these compounds could stabilize cell membranes under inflammatory conditions, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Research indicates that N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant biological activities, including:
Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could make it useful in treating conditions characterized by inflammation.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a promising scaffold for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for further drug development research.
Organic Synthesis
The compound is utilized as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups allow for further modifications that can lead to the discovery of new compounds with enhanced properties.
Case Studies
- Anticancer Studies : A study published in 2023 explored the effects of this compound on human cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .
- Anti-inflammatory Research : Another research project investigated the anti-inflammatory effects of this compound in animal models. The findings demonstrated significant reductions in inflammatory markers, highlighting its therapeutic potential for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrazole Moieties
Pyrazole-carboxamide derivatives from (e.g., compounds 3a–3e ) share a 5-chloro-3-methylpyrazole core but differ in aryl substituents (phenyl, 4-chlorophenyl, p-tolyl). Key comparisons:
- Melting Points : Pyrazole derivatives with electron-withdrawing groups (e.g., 3b , 171–172°C) exhibit higher melting points than those with electron-donating groups (e.g., 3c , 123–125°C). The furan substituent in the target compound may lower its melting point compared to 3b due to reduced polarity .
- Synthesis Yields : Derivatives with fluorophenyl groups (3d , 71% yield) show higher yields than chlorophenyl analogs (3b , 68%), suggesting steric and electronic factors influence coupling efficiency. The furan group’s smaller size might improve the target compound’s yield relative to bulkier substituents .
Coumarin-Based Carboxamides
describes N-[2-(5-Nitro-1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide , which shares the coumarin-carboxamide backbone but replaces the pyrazole-furan group with a nitrobenzoxazole-phenyl moiety. Key differences:
- Bioactivity : Nitroheterocycles (e.g., benzoxazoles) are associated with antiparasitic activity, whereas furan-pyrazole hybrids may exhibit distinct target selectivity .
Furan-Containing Amides
highlights N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) , a simpler furan-carboxamide. Comparisons include:
- Complexity : The target compound’s pyrazole-furan-methyl linkage adds rigidity and steric bulk, which could improve binding affinity but reduce solubility.
- Trypanocidal Activity: Nitrofurans in show potent activity, suggesting the target’s furan moiety may contribute to similar bioactivity if tested .
Ranitidine-Related Compounds
lists ranitidine derivatives with furan-methyl-sulfanyl groups (e.g., ranitidine nitroacetamide ). Key contrasts:
- Linkage : The target compound uses a methylene bridge instead of sulfanyl, reducing metabolic susceptibility to oxidation.
Heterocyclic Variations
includes 5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide , featuring a fused pyrazolo-pyridine system. Differences include:
- Planarity : Pyrazolo-pyridines offer extended conjugation, whereas the target’s coumarin-pyrazole design may enhance fluorescence properties.
- LogP : The benzyl and phenyl groups in increase hydrophobicity (higher LogP) compared to the target’s furan, which has moderate polarity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothetical Physicochemical Properties*
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~393 | 2.8 | <0.1 (Low) |
| 3b () | 437 | 3.5 | 0.5 |
| 22a () | 252 | 1.2 | 10.0 |
*Calculated using fragment-based methods; experimental validation required.
Research Findings
- Synthesis : The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) similar to , with yields influenced by furan’s steric profile .
- Spectroscopy : The furan’s protons (δ ~6.3–7.6) would contrast with chloro- or fluorophenyl signals (δ ~7.2–7.6), aiding structural confirmation .
- Stability : The methyl group on pyrazole may enhance stability compared to ranitidine’s sulfanyl linkage, which is prone to oxidative degradation .
Q & A
What are the key synthetic pathways for synthesizing N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions are critical for optimizing yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between the furan-pyrazole moiety and the chromene-carboxamide backbone using reagents like EDCI/HOBt for amide bond formation .
- Heterocyclic ring formation (e.g., pyrazole and furan rings) via cyclization under controlled temperatures (60–80°C) and inert atmospheres .
- Solvent optimization : Polar aprotic solvents (DMF, DCM) are preferred for intermediate steps, while ethanol/water mixtures facilitate final crystallization .
Critical parameters include maintaining anhydrous conditions for moisture-sensitive steps and using catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings .
Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methyl group on pyrazole) and detects impurities down to 0.1% .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 407.1243 [M+H]⁺) and detects side products from incomplete reactions .
How can researchers resolve discrepancies in reported biological activities of structurally similar coumarin-pyrazole hybrids?
Answer:
- Systematic SAR Studies : Compare analogs with varying substituents (e.g., halogen vs. methoxy groups on the benzyl ring) to isolate pharmacophore contributions .
- In vitro validation : Use orthogonal assays (e.g., enzymatic inhibition and cell viability tests) to confirm target specificity and rule off-target effects .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. bioavailability correlations) .
What strategies are recommended for modifying the furan and pyrazole moieties to enhance pharmacokinetic properties?
Answer:
- Furan ring oxidation : Convert furan to furan-2,3-dione derivatives to improve solubility while retaining π-π stacking interactions with biological targets .
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 1-methyl position to enhance metabolic stability .
- Prodrug approaches : Mask the carboxamide group with ester prodrugs to increase oral absorption .
In designing bioactivity assays, what control experiments and validation steps are essential for data reproducibility?
Answer:
- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples to normalize background noise .
- Dose-response curves : Use ≥6 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values and assess Hill slopes for cooperative binding .
- Batch consistency : Validate compound stability over time via accelerated degradation studies (40°C/75% RH for 4 weeks) .
How does the 1-methyl-1H-pyrazole group influence stability under physiological conditions, and what experimental approaches assess this?
Answer:
- Hydrolysis susceptibility : The methyl group reduces pyrazole ring hydrolysis at physiological pH (7.4) compared to unsubstituted analogs. Stability is tested via:
- pH-rate profiling : Incubate compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Mass spectrometry : Identify degradation products (e.g., ring-opened aldehydes) after 24-hour exposure to simulated gastric fluid .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals melting points (>200°C) and phase transitions indicative of solid-state stability .
What computational methods are suitable for predicting the binding mode of this compound to putative biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or inflammatory enzymes (COX-2), guided by crystallographic data from similar coumarin derivatives .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability and ligand-protein hydrogen bonding .
- QSAR modeling : Train models on chromene-pyrazole datasets to predict IC₅₀ values for novel analogs .
How can researchers address contradictory data on the compound’s solubility and formulation strategies?
Answer:
- Solvent screening : Test solubility in PEG-400, DMSO, and cyclodextrin complexes using shake-flask methods .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous dispersion (e.g., >50% encapsulation efficiency via solvent evaporation) .
- Co-crystal engineering : Co-crystallize with succinic acid to enhance dissolution rates, verified by PXRD and DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
